

GNF2133 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *GNF2133 hydrochloride*

Cat. No.: *B15581288*

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Abstract

GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its ability to induce pancreatic β -cell proliferation has positioned it as a significant compound in the research and development of potential therapeutics for type 1 diabetes. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **GNF2133 hydrochloride**. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using the DOT language.

Chemical Structure and Properties

GNF2133 hydrochloride is the hydrochloride salt of GNF2133, a 6-azaindole derivative.

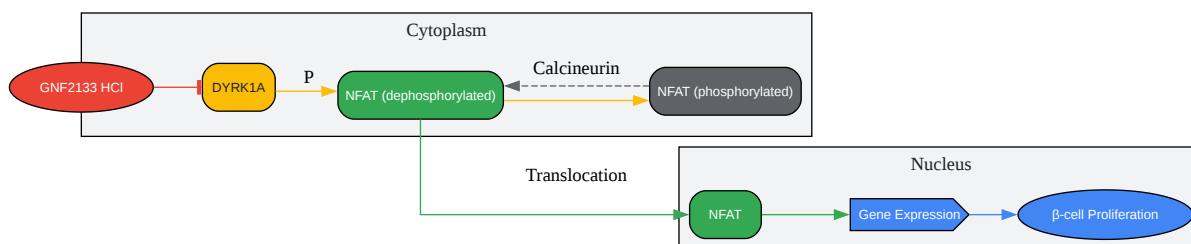
 GNF2133 hydrochloride chemical structure

Table 1: Physicochemical Properties of **GNF2133 Hydrochloride**

Property	Value	Source
CAS Number	2561414-57-9	MedchemExpress[1]
Chemical Formula	C ₂₄ H ₃₀ N ₆ O ₂ ·HCl	MedKoo Biosciences[2]
Molecular Weight	470.99 g/mol	Ace Therapeutics[3]
Appearance	Solid powder	MedKoo Biosciences[2]
Solubility	Soluble in DMSO	MedKoo Biosciences[2]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	MedKoo Biosciences[2]
SMILES	<chem>O=C(N1CCN(CC)CC1)NC2=N C=CC(C3=CN(C4CCOCC4)C5 =C3C=CN=C5)=C2.Cl</chem>	Ace Therapeutics[3]

Mechanism of Action and Signaling Pathway

GNF2133 is a highly potent and selective inhibitor of DYRK1A, a serine/threonine kinase that acts as a negative regulator of cell proliferation.[1] In pancreatic β-cells, DYRK1A phosphorylates the transcription factor Nuclear Factor of Activated T-cells (NFAT), leading to its export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT.[4] This allows dephosphorylated NFAT to translocate to the nucleus, where it promotes the transcription of genes involved in cell cycle progression and, consequently, stimulates β-cell proliferation.[5]



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GNF2133 inhibits DYRK1A, leading to NFAT nuclear translocation and β -cell proliferation.

Biological Activity and In Vivo Data

GNF2133 hydrochloride has demonstrated significant biological activity both in vitro and in vivo.

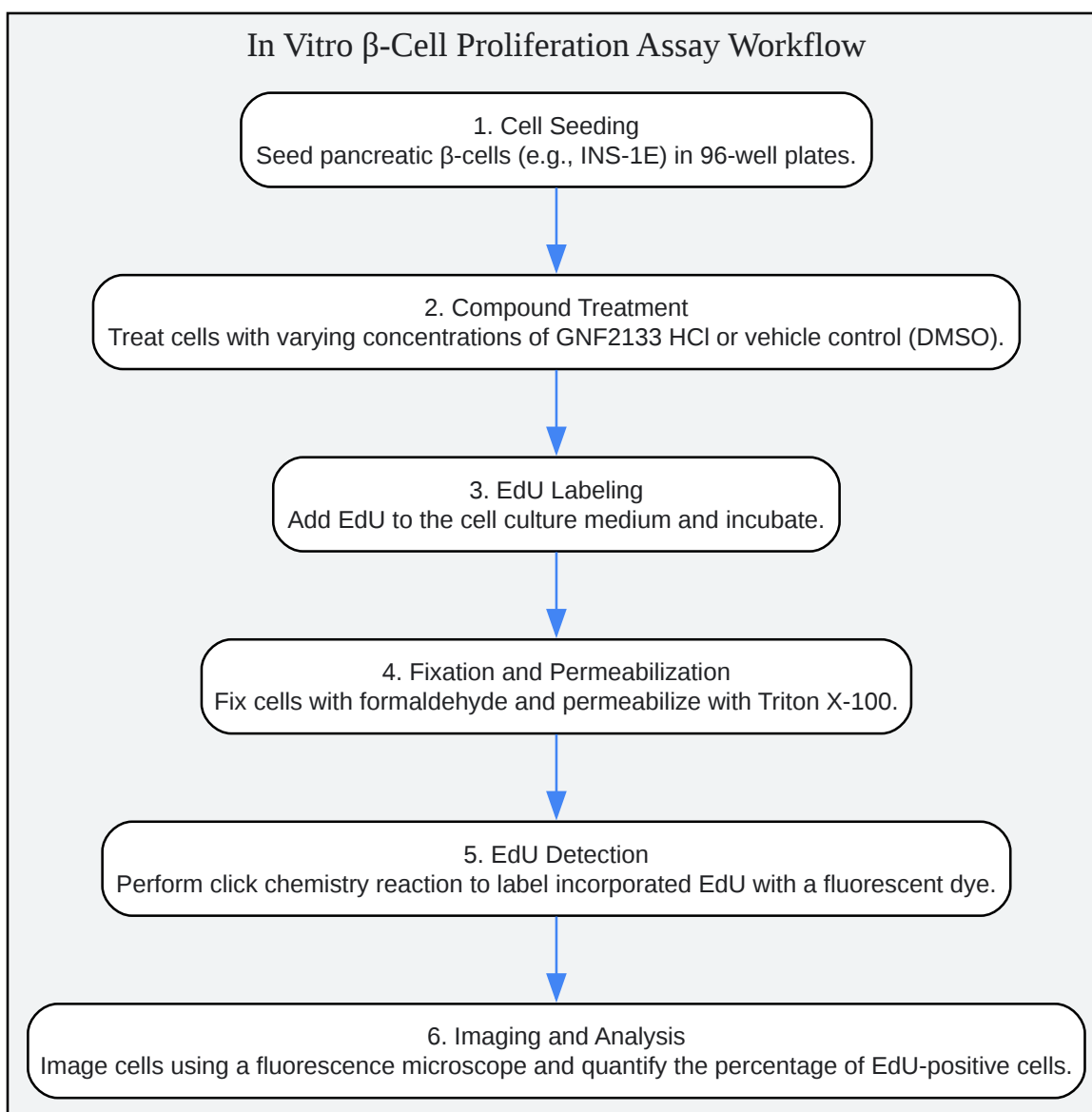
Table 2: In Vitro and In Vivo Activity of GNF2133

Parameter	Value	Species/Model	Source
DYRK1A IC ₅₀	0.0062 μ M	N/A	MedchemExpress[1]
GSK3 β IC ₅₀	>50 μ M	N/A	MedchemExpress[1]
Oral Bioavailability	22.3%	CD-1 Mice	MedchemExpress[6]
Effect on β -cell proliferation	Induces proliferation	Rat and Human primary β -cells	MedchemExpress[1]
In vivo efficacy	Improves glucose disposal and increases insulin secretion	RIP-DTA mice	MedchemExpress[6]

Experimental Protocols

In Vitro β -Cell Proliferation Assay (EdU Incorporation)

This protocol is a synthesized methodology based on standard EdU cell proliferation assays.



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Workflow for the in vitro β -cell proliferation assay using EdU incorporation.

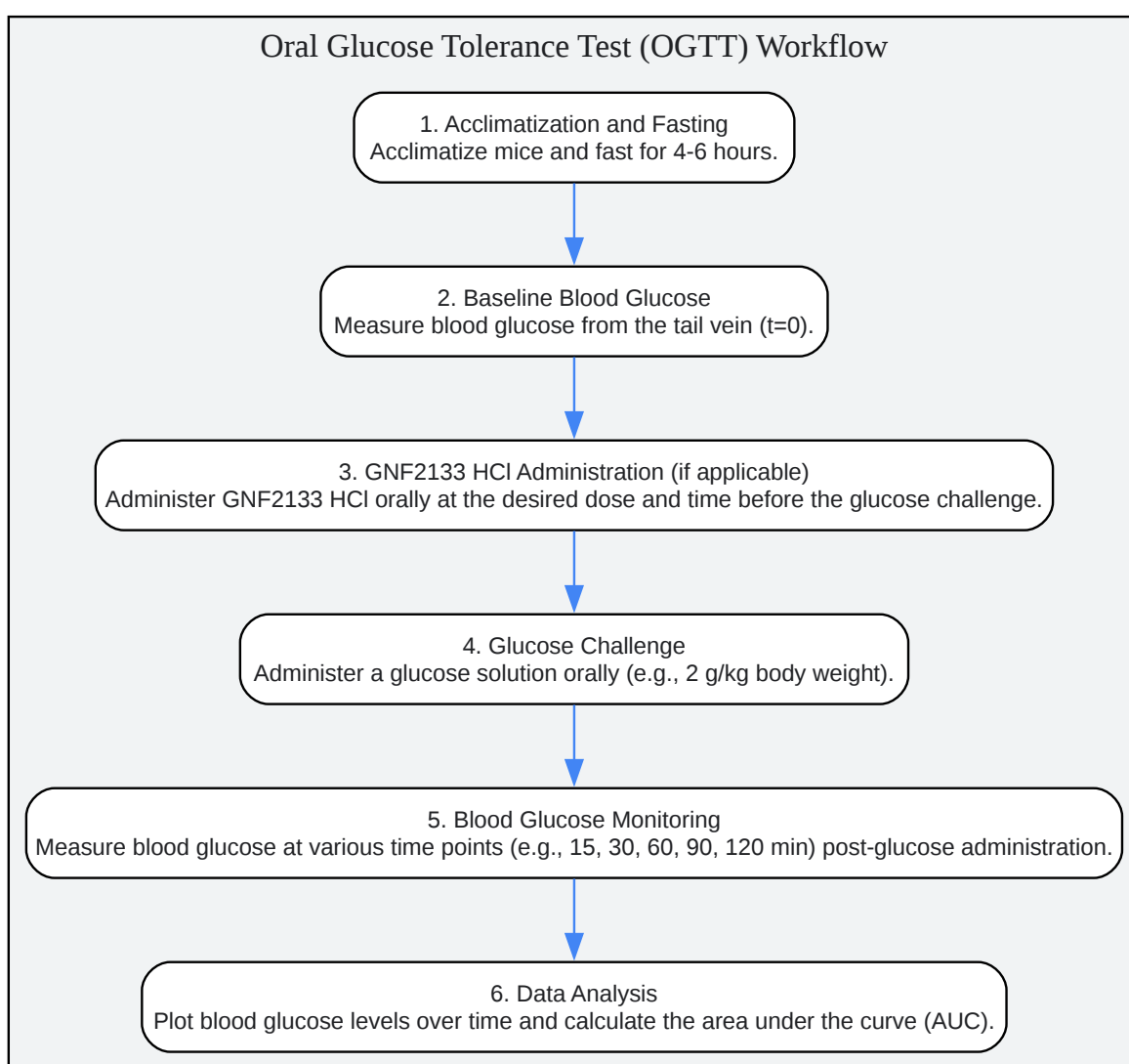
Methodology:

- Cell Culture: Culture pancreatic β -cells (e.g., INS-1E or primary islets) in appropriate media and conditions.
- Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a range of **GNF2133 hydrochloride** concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
- EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 μ M and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
- Fixation and Permeabilization:
 - Wash the cells with Phosphate-Buffered Saline (PBS).
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash twice with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
- EdU Detection (Click Chemistry):
 - Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO_4 , and a reducing agent (e.g., ascorbic acid) in a buffer.
 - Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
- Nuclear Staining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
- Imaging and Quantification:
 - Acquire images using a high-content imaging system or a fluorescence microscope.

- Quantify the number of EdU-positive nuclei and the total number of nuclei to determine the percentage of proliferating cells.

In Vivo Glucose Disposal Assay (Oral Glucose Tolerance Test - OGTT)

This protocol is a synthesized methodology based on standard OGTT protocols in mice.^{[1][3]}



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Workflow for the in vivo oral glucose tolerance test (OGTT).

Methodology:

- Animal Preparation:
 - Use an appropriate mouse model (e.g., C57BL/6 or a diabetic model).
 - Acclimatize the animals to handling.
 - Fast the mice for 4-6 hours with free access to water.[\[3\]](#)
- **GNF2133 Hydrochloride** Administration:
 - Prepare a formulation of **GNF2133 hydrochloride** suitable for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
 - Administer the compound or vehicle to the respective groups of mice at a defined time before the glucose challenge.
- Baseline Blood Glucose:
 - Take a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer (this is the 0-minute time point).[\[1\]](#)
- Glucose Administration:
 - Administer a sterile glucose solution (e.g., 20% w/v) orally via gavage at a dose of 2 g/kg body weight.[\[1\]](#)
- Blood Glucose Monitoring:
 - Collect blood samples from the tail vein at specified time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[\[3\]](#)
 - Measure the blood glucose concentration at each time point.
- Data Analysis:

- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance. A lower AUC indicates improved glucose disposal.

Conclusion

GNF2133 hydrochloride is a valuable research tool for studying β -cell biology and developing potential therapies for type 1 diabetes. Its high potency and selectivity for DYRK1A make it a precise instrument for investigating the role of this kinase in cellular processes. The provided information and protocols offer a solid foundation for researchers to design and execute experiments with this compound. As with any experimental work, it is crucial to optimize protocols for specific cell lines or animal models and to include appropriate controls.

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